endo-9-Azabicyclo[3.3.1]nonan-3-ol hydrochloride
Description
Properties
IUPAC Name |
(1R,5S)-9-azabicyclo[3.3.1]nonan-3-ol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO.ClH/c10-8-4-6-2-1-3-7(5-8)9-6;/h6-10H,1-5H2;1H/t6-,7+,8?; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHCPGMAVRSKIFC-PAFGHYSMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(CC(C1)N2)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H]2CC(C[C@H](C1)N2)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and Stereochemical Control
The hydrogenation of 9-benzyl-9-azabicyclo[3.3.1]nonan-3-one (OBB) proceeds via a ruthenium-catalyzed transfer of molecular hydrogen to the ketone group, yielding the corresponding alcohol with preferential formation of the endo-diastereomer. The stereochemical outcome is governed by the catalyst's ability to differentiate between the two faces of the bicyclic system. Computational studies suggest that bulky phosphine ligands in the ruthenium complex favor adsorption of the substrate in a conformation that leads to endo-product formation.
Catalyst Systems and Performance
Patent EP3042902A1 discloses a series of ruthenium complexes evaluated for this transformation (Table 1). The benchmark catalyst, RuCl₂(PPh₃)₂(en) (en = ethylenediamine), achieved 94% yield with 98:2 endo:exo selectivity in isopropyl alcohol (IPA) at 25°C under 10 atm H₂. Substituting the phosphine ligand with biphep (2,2'-bis(diphenylphosphino)-1,1'-biphenyl) improved yield to 97% while maintaining selectivity, attributed to enhanced steric hindrance around the ruthenium center.
Table 1: Catalyst Screening for OBB Hydrogenation
| Catalyst | Solvent | Time (h) | Yield (%) | endo:exo Ratio |
|---|---|---|---|---|
| RuCl₂(PPh₃)₂(en) | IPA | 16 | 94 | 98:2 |
| RuCl₂(biphep)(en) | IPA | 16 | 97 | 98:2 |
| RuCl₂(PPh₃)₂(dmen) | IPA | 16 | 87 | 91:9 |
| RuCl₂(Ph₂PCH₂CH₂NH₂)₂ | IPA/t-BuOH | 6 | 93 | 98:2 |
Notably, mixed solvent systems such as IPA/toluene (1:1) reduced reaction time to 6 hours without compromising selectivity, likely due to improved substrate solubility. The addition of potassium tert-butoxide (20 mM) as a base enhanced catalyst turnover by mitigating acid-induced deactivation.
Solvent Effects and Reaction Kinetics
Solvent polarity profoundly influences both reaction rate and selectivity. Polar aprotic solvents like dimethylacetamide (DMA) increased reaction rate but lowered yield (81%) due to competitive catalyst solvation. In contrast, tert-butanol/IPA mixtures (3:1) accelerated hydrogen uptake while maintaining 95% yield, suggesting an optimal balance between polarity and hydrogen solubility. Kinetic studies revealed a first-order dependence on hydrogen pressure up to 10 atm, beyond which mass transfer limitations dominated.
Workup and Hydrochloride Salt Formation
Post-hydrogenation processing involves isolation of the endo-alcohol followed by conversion to the hydrochloride salt. The free base is typically extracted into dichloromethane, washed with brine, and treated with aqueous HCl (1.0 M) to precipitate the hydrochloride. Crystallization from ethanol/water mixtures (4:1) yields white crystalline product with ≥97% purity, as verified by HPLC.
Acid Stoichiometry and Crystallization Optimization
Precise control of HCl equivalence is critical to avoid residual free amine or excess acid. Patent data recommend 1.05 equivalents of HCl to ensure complete salt formation while minimizing hygroscopicity. Crystallization at 0–5°C produces particles with favorable flow characteristics, essential for pharmaceutical formulation.
Comparative Analysis of Industrial Methods
While catalytic hydrogenation dominates industrial production, alternative routes merit discussion:
Enzymatic Reduction
No viable biocatalysts have been reported for this substrate, likely due to the bicyclic system's rigidity hindering enzyme-substrate binding.
Borohydride Reduction
Early attempts using NaBH₄ in methanol gave <10% endo-selectivity, disqualifying this approach for commercial use.
Chemical Reactions Analysis
Types of Reactions: endo-9-Azabicyclo[3.3.1]nonan-3-ol hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or other oxidized derivatives.
Reduction: It can be reduced further to form different amine derivatives.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a ruthenium complex catalyst is commonly used.
Substitution: Various halogenating agents and nucleophiles can be used under controlled conditions.
Major Products Formed:
Oxidation: Formation of ketones or other oxidized derivatives.
Reduction: Formation of different amine derivatives.
Substitution: Formation of substituted bicyclic amines.
Scientific Research Applications
Organic Chemistry
endo-9-Azabicyclo[3.3.1]nonan-3-ol hydrochloride serves as an important intermediate in the synthesis of complex organic molecules, including other bicyclic amines and pharmaceutical compounds. Its structural features allow it to participate in various chemical transformations such as oxidation, reduction, and substitution reactions .
Biological Research
The compound has been studied for its potential effects on biological systems, particularly in relation to neurotransmitter research. It is hypothesized that this compound may interact with acetylcholine receptors, suggesting possible applications in neuropharmacology and treatment of neurological disorders .
Medicinal Chemistry
Research indicates that this compound may possess therapeutic properties that could be beneficial in drug development, particularly for conditions involving neurotransmitter imbalances or neurodegenerative diseases . Its derivatives have shown promise as potential anticancer agents due to the bicyclic moiety's prevalence in biologically active natural products.
Industrial Applications
In addition to its applications in academia, this compound is utilized in the production of agrochemicals and other industrial chemicals, highlighting its versatility as a chemical entity in synthetic organic chemistry .
Mechanism of Action
The mechanism of action of endo-9-Azabicyclo[3.3.1]nonan-3-ol hydrochloride involves its interaction with specific molecular targets. The nitrogen atom within its structure allows it to interact with various biological molecules, potentially affecting neurotransmitter pathways and other biochemical processes .
Comparison with Similar Compounds
Chemical Structure and Properties
- Molecular Formula: C₈H₁₅NO·HCl
- SMILES : C1CC2CC(CC(C1)N2)O.Cl
- InChIKey : LAZFLHAAIKYNNV-UHFFFAOYSA-N
- CAS Number : 240401-16-5 (hydrochloride salt); 504-12-1 (base form)
- Molecular Weight : 177.67 g/mol (hydrochloride); 141.21 g/mol (base)
- Storage : Requires protection from light and moisture, stored at room temperature .
Synthesis The compound is synthesized via catalytic hydrogenation of 9-azabicyclo[3.3.1]nonan-3-one using ruthenium complexes (e.g., cis-RuCl₂[dppb][Me-bima]) under hydrogen pressure (10 atm) and potassium tert-butoxide as a base. This method achieves high selectivity for the endo-isomer (>99% yield in optimized conditions) .
Applications
Primarily used as an intermediate in pharmaceuticals and agrochemicals. Its bicyclic structure enables diverse functionalization for drug discovery .
Comparison with Structurally Similar Compounds
exo-9-Azabicyclo[3.3.1]nonan-3-ol Hydrochloride
- Structural Difference : The exo-isomer has a hydroxyl group oriented outward relative to the bicyclic plane, contrasting with the inward orientation in the endo-form.
- CAS Number : 1630906-34-1 (hydrochloride); 26651-94-5 (base)
- Synthesis: Not explicitly detailed in the evidence, but stereoselective methods (e.g., alternative catalysts or reaction conditions) are likely required to favor the exo-configuration.
- Commercial Availability : Listed on 960化工网, with multiple suppliers in China .
1-Methyl-9-azabicyclo[3.3.1]nonan-3-ol
Mazaticol Hydrochloride
9-Benzyl-3-oxa-9-azabicyclo[3.3.1]nonane-7-carboxylic Acid Hydrochloride
- Structural Difference : Incorporates a benzyl group, oxa-ring (oxygen atom), and carboxylic acid moiety.
- CAS Number : 1630906-39-6
- Applications : Likely explored for antimicrobial or anti-inflammatory activity due to the benzyl and carboxylic acid functional groups .
Comparative Data Tables
Table 1: Structural and Physical Properties
| Compound | Molecular Formula | CAS Number | Molecular Weight (g/mol) | Key Functional Groups |
|---|---|---|---|---|
| endo-9-Azabicyclo[...] HCl | C₈H₁₅NO·HCl | 240401-16-5 | 177.67 | Hydroxyl, bicyclic amine |
| exo-9-Azabicyclo[...] HCl | C₈H₁₅NO·HCl | 1630906-34-1 | 177.67 | Hydroxyl, bicyclic amine |
| 1-Methyl-9-azabicyclo[...] | C₉H₁₇NO | DPTCGYGOXXZERV | 155.24 | Methyl, hydroxyl |
| Mazaticol HCl | C₁₁H₂₂ClNO | 38738898 | 219.75 | Trimethyl, hydroxyl |
Biological Activity
Endo-9-Azabicyclo[3.3.1]nonan-3-ol hydrochloride, a bicyclic amine with the molecular formula CHNO·HCl, has garnered attention for its potential biological activities, particularly in the realm of neurotransmitter systems. This compound is structurally characterized by its unique bicyclic framework that includes a nitrogen atom, which contributes to its diverse chemical reactivity and biological interactions.
Research indicates that this compound interacts with various neurotransmitter systems, primarily functioning as a monoamine neurotransmitter reuptake inhibitor . This action suggests its potential therapeutic applications in treating conditions related to neurotransmitter dysregulation, such as depression and anxiety disorders .
Biological Activity and Applications
The compound has been studied for its ability to modulate neurotransmitter pathways, particularly focusing on:
- Dopamine
- Serotonin
- Norepinephrine
These neurotransmitters play crucial roles in mood regulation and cognitive functions, making this compound a candidate for further pharmacological exploration in neuropsychiatric conditions .
Neurotransmitter Modulation
A significant study demonstrated the compound's efficacy in inhibiting the reuptake of monoamines in synaptosomes, which are isolated nerve endings used to study neurotransmitter dynamics. The results indicated a balanced activity across dopamine, norepinephrine, and serotonin pathways, suggesting a broad therapeutic potential .
Synthesis and Characterization
The synthesis of this compound typically involves the reduction of 9-azabicyclo[3.3.1]nonan-3-one derivatives using hydrogen gas in the presence of a ruthenium catalyst, yielding high purity and yield suitable for industrial applications.
Comparative Analysis with Related Compounds
To better understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| 9-Benzyl-9-Azabicyclo[3.3.1]nonan-3-one | Benzyl group attached to nitrogen | Enhanced lipophilicity compared to endo compound |
| 9-Azabicyclo[3.3.1]nonan-3-one | Lacks hydroxyl group | Less polar; precursor to endo compound |
| Endo-Hydroxy-Piperidine | Contains a piperidine ring | Different cyclic structure; distinct biological activity |
Q & A
Q. What are the established synthetic routes for endo-9-Azabicyclo[3.3.1]nonan-3-ol hydrochloride, and how can experimental parameters be optimized?
The compound can be synthesized via catalytic hydrogenation of a 9-azabicyclo[3.3.1]nonan-3-one derivative using a ruthenium-based catalyst under hydrogen gas. Key parameters include catalyst loading (5–10 mol%), reaction temperature (80–90°C), and pressure (1–3 atm). Post-reaction, the product is isolated via acid-base extraction, with hydrochloric acid used to precipitate the hydrochloride salt. Purity is enhanced by recrystallization from ethanol/water mixtures .
Q. Which analytical techniques are critical for structural confirmation and purity assessment?
- X-ray crystallography : SHELX programs (e.g., SHELXL for refinement, SHELXS for solution) are used to resolve crystal structures. ORTEP-III generates thermal ellipsoid plots to visualize molecular geometry .
- HPLC : Reverse-phase C18 columns with UV detection (λ = 210–230 nm) and mobile phases like acetonitrile/0.1% TFA ensure purity >99% .
- NMR : - and -NMR in DO or DMSO-d confirm proton environments and stereochemistry. Anomalous shifts (e.g., 3-OH proton at δ 4.1–4.3 ppm) distinguish endo/exo isomers .
Q. How can researchers mitigate hygroscopicity during storage and handling?
Store the compound in desiccated environments (argon/vacuum-sealed vials) at –20°C. Pre-dry solvents (e.g., acetonitrile for HPLC) to prevent hydration. Karl Fischer titration monitors residual moisture, with acceptable limits <0.5% w/w .
Advanced Research Questions
Q. What strategies are effective for resolving enantiomeric impurities in the compound?
Chiral stationary-phase HPLC (e.g., Chiralpak AD-H column) with hexane/isopropanol (90:10) resolves enantiomers. Alternatively, diastereomeric salt formation using (-)-dibenzoyl-L-tartaric acid in ethanol achieves >98% enantiomeric excess .
Q. How can computational methods predict the compound’s stability under varying pH and temperature?
Density Functional Theory (DFT) simulations (B3LYP/6-31G*) model protonation states and degradation pathways. Key findings include:
Q. What experimental approaches address discrepancies in reported 1H^1H1H-NMR chemical shifts?
Variable-temperature NMR (VT-NMR) identifies dynamic processes (e.g., chair-flip equilibria in the azabicyclo ring). For example, broadening of 3-OH signals at 25°C resolves into distinct peaks at –40°C, confirming tautomerism .
Q. How can catalytic efficiency be improved in asymmetric hydrogenation?
Ligand screening (e.g., BINAP-Ru complexes) enhances enantioselectivity. Kinetic studies show TOF (turnover frequency) increases with H pressure up to 5 atm. In situ FTIR monitors carbonyl reduction (C=O peak at 1700 cm) to optimize reaction completion .
Methodological Considerations for Data Contradictions
Q. How should researchers reconcile conflicting purity data from HPLC vs. elemental analysis?
Cross-validate using orthogonal methods:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
